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Compound of Interest

Compound Name: Ertiprotafib

Cat. No.: B1671058 Get Quote

Ertiprotafib emerged as a promising therapeutic candidate for type 2 diabetes, embarking on a

development journey that ultimately led to its discontinuation in Phase II clinical trials. This

technical guide delves into the discovery, multifaceted mechanism of action, and

developmental history of Ertiprotafib, providing an in-depth analysis for researchers,

scientists, and drug development professionals. The compound's unique interaction with its

primary target and its engagement with multiple signaling pathways offer valuable insights into

the complexities of drug development for metabolic diseases.

Discovery and Rationale
Ertiprotafib was developed as a novel insulin sensitizer for the treatment of type 2 diabetes.

The primary therapeutic rationale was the inhibition of Protein Tyrosine Phosphatase 1B

(PTP1B), a key negative regulator of the insulin signaling pathway.[1][2] By inhibiting PTP1B,

Ertiprotafib was expected to prevent the dephosphorylation of the insulin receptor, thereby

enhancing insulin sensitivity and lowering blood glucose levels.[3] Preclinical studies in insulin-

resistant rodent models demonstrated that Ertiprotafib could normalize plasma glucose and

insulin levels, supporting its progression into clinical development.[3][4]

A Complex Mechanism of Action: Beyond PTP1B
Inhibition
Further investigations revealed that Ertiprotafib's biological activity was not limited to PTP1B

inhibition. The compound was found to be a multi-target agent, engaging with other key
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pathways involved in glucose and lipid metabolism, as well as inflammation. This complex

pharmacology likely contributed to both its therapeutic potential and its ultimate clinical

challenges. The complete mechanism of action is thought to involve a combination of PTP1B

inhibition, dual agonism of Peroxisome Proliferator-Activated Receptors (PPAR) alpha and

gamma, and inhibition of IkappaB kinase beta (IKKβ).[3][5]

Quantitative Profile of Ertiprotafib's Molecular Targets
The following table summarizes the in vitro activity of Ertiprotafib against its identified

molecular targets.

Target Parameter Value Reference(s)

Protein Tyrosine

Phosphatase 1B

(PTP1B)

IC50 1.6 - 29 μM [6][7]

IkappaB kinase beta

(IKKβ)
IC50 400 nM [4][6]

Peroxisome

Proliferator-Activated

Receptor alpha

(PPARα)

EC50 ~1 μM [6]

Peroxisome

Proliferator-Activated

Receptor gamma

(PPARγ)

EC50 ~1 μM [6]

Elucidating the Atypical Inhibition of PTP1B
A pivotal discovery in the development of Ertiprotafib was the elucidation of its unconventional

mechanism of PTP1B inhibition. Contrary to initial assumptions of competitive, active-site

binding, studies employing biomolecular Nuclear Magnetic Resonance (NMR) spectroscopy

and Differential Scanning Fluorimetry (DSF) revealed a non-competitive mode of action.[8][9]
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Ertiprotafib was found to induce the aggregation of PTP1B in a concentration-dependent

manner.[8][10] This aggregation-based inhibition is a departure from the typical lock-and-key

model of enzyme inhibition and provided a molecular explanation for some of the compound's

observed effects, including the reduction in the melting temperature of PTP1B in DSF assays.

[8][10]

Experimental Protocols for Mechanistic Studies
Differential Scanning Fluorimetry (DSF) Protocol (General Methodology):

DSF experiments to assess the thermal stability of PTP1B in the presence of Ertiprotafib
would have been conducted as follows:

Sample Preparation: A solution containing purified PTP1B enzyme, a fluorescent dye (e.g.,

SYPRO Orange), and varying concentrations of Ertiprotafib or a vehicle control is prepared

in a suitable buffer.

Thermal Denaturation: The samples are placed in a real-time PCR instrument and subjected

to a gradual temperature increase.

Fluorescence Monitoring: As the protein unfolds, the hydrophobic core becomes exposed,

allowing the fluorescent dye to bind and increase its fluorescence. This change in

fluorescence is monitored in real-time.

Data Analysis: The melting temperature (Tm), the temperature at which 50% of the protein is

unfolded, is determined by plotting the fluorescence intensity against temperature and fitting

the data to a Boltzmann equation. A decrease in Tm in the presence of Ertiprotafib would

indicate destabilization of the protein, consistent with the aggregation-induced mechanism.

[11][12]

Biomolecular NMR Spectroscopy Protocol (General Methodology):

To characterize the interaction between Ertiprotafib and PTP1B at an atomic level, 2D

[¹H,¹⁵N]-TROSY (Transverse Relaxation Optimized Spectroscopy) NMR experiments would

have been performed:

Sample Preparation: A solution of ¹⁵N-labeled PTP1B is prepared in a suitable NMR buffer.
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NMR Data Acquisition: A baseline 2D [¹H,¹⁵N]-TROSY spectrum of the protein is acquired.

This spectrum provides a unique signal for each backbone amide proton and nitrogen pair,

representing the folded state of the protein.

Titration with Ertiprotafib: Increasing molar equivalents of Ertiprotafib are titrated into the

PTP1B sample, and a 2D spectrum is acquired at each concentration.

Spectral Analysis: Changes in the NMR spectrum upon addition of Ertiprotafib are

analyzed. A disappearance of peaks from the structured regions of the protein would indicate

that Ertiprotafib induces aggregation of PTP1B.[13][14]

Signaling Pathways Modulated by Ertiprotafib
Ertiprotafib's multi-target profile results in the modulation of at least three distinct signaling

pathways, as depicted in the following diagrams.

graph PTP1B_Signaling_Pathway { layout=dot; rankdir=TB; node [shape=rectangle,
style="filled", fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial",
fontsize=9];

// Nodes Insulin [label="Insulin", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Insulin_Receptor

[label="Insulin Receptor", fillcolor="#FBBC05"]; IRS [label="IRS", fillcolor="#FBBC05"]; PI3K

[label="PI3K", fillcolor="#34A853", fontcolor="#FFFFFF"]; AKT [label="Akt", fillcolor="#34A853",

fontcolor="#FFFFFF"]; GLUT4 [label="GLUT4 Translocation", fillcolor="#34A853",

fontcolor="#FFFFFF"]; Glucose_Uptake [label="Glucose Uptake", fillcolor="#34A853",

fontcolor="#FFFFFF"]; PTP1B [label="PTP1B", fillcolor="#EA4335", fontcolor="#FFFFFF"];

Ertiprotafib [label="Ertiprotafib", shape=ellipse, fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges Insulin -> Insulin_Receptor [label="binds"]; Insulin_Receptor -> IRS

[label="phosphorylates"]; IRS -> PI3K [label="activates"]; PI3K -> AKT [label="activates"]; AKT -

> GLUT4 [label="promotes"]; GLUT4 -> Glucose_Uptake; PTP1B -> Insulin_Receptor

[label="dephosphorylates", color="#EA4335", fontcolor="#EA4335"]; Ertiprotafib -> PTP1B

[label="induces aggregation", color="#EA4335", fontcolor="#EA4335", style=dashed]; }

Figure 1: Ertiprotafib's effect on the PTP1B-mediated insulin signaling pathway. graph
PPAR_Signaling_Pathway { layout=dot; rankdir=TB; node [shape=rectangle, style="filled",
fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];
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// Nodes Ertiprotafib [label="Ertiprotafib", shape=ellipse, fillcolor="#5F6368",

fontcolor="#FFFFFF"]; PPAR [label="PPARα / PPARγ", fillcolor="#4285F4",

fontcolor="#FFFFFF"]; RXR [label="RXR", fillcolor="#FBBC05"]; PPAR_RXR [label="PPAR-

RXR\nHeterodimer", fillcolor="#F1F3F4"]; PPRE [label="PPRE", shape=cds,

fillcolor="#34A853", fontcolor="#FFFFFF"]; Gene_Transcription [label="Target

Gene\nTranscription", fillcolor="#34A853", fontcolor="#FFFFFF"]; Metabolic_Effects

[label="Improved Glucose Homeostasis\n& Reduced Triglycerides", fillcolor="#34A853",

fontcolor="#FFFFFF"];

// Edges Ertiprotafib -> PPAR [label="activates"]; PPAR -> PPAR_RXR; RXR -> PPAR_RXR;

PPAR_RXR -> PPRE [label="binds"]; PPRE -> Gene_Transcription; Gene_Transcription ->

Metabolic_Effects; }

Figure 2: Ertiprotafib's activation of the PPAR signaling pathway. graph
IKK_NFkB_Signaling_Pathway { layout=dot; rankdir=TB; node [shape=rectangle, style="filled",
fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

// Nodes Proinflammatory_Stimuli [label="Pro-inflammatory\nStimuli", fillcolor="#EA4335",

fontcolor="#FFFFFF"]; IKK_complex [label="IKK Complex", fillcolor="#FBBC05"]; IKK_beta

[label="IKKβ", fillcolor="#FBBC05"]; IkB [label="IκB", fillcolor="#4285F4",

fontcolor="#FFFFFF"]; NFkB [label="NF-κB", fillcolor="#34A853", fontcolor="#FFFFFF"];

IkB_NFkB [label="IκB-NF-κB\n(Inactive)", fillcolor="#F1F3F4"]; Nucleus [label="Nucleus",

shape=folder, fillcolor="#FFFFFF"]; Transcription [label="Inflammatory Gene\nTranscription",

fillcolor="#EA4335", fontcolor="#FFFFFF"]; Ertiprotafib [label="Ertiprotafib", shape=ellipse,

fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges Proinflammatory_Stimuli -> IKK_complex [label="activates"]; IKK_complex ->

IKK_beta; IKK_beta -> IkB [label="phosphorylates"]; IkB -> IkB_NFkB [style=invis]; NFkB ->

IkB_NFkB [style=invis]; IkB_NFkB -> NFkB [label="releases"]; NFkB -> Nucleus

[label="translocates to"]; Nucleus -> Transcription; Ertiprotafib -> IKK_beta [label="inhibits",

color="#EA4335", fontcolor="#EA4335", style=dashed]; }

Figure 3: Ertiprotafib's inhibition of the IKKβ-mediated NF-κB signaling pathway.

Preclinical Efficacy
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In preclinical studies, Ertiprotafib demonstrated significant efficacy in animal models of insulin

resistance and type 2 diabetes. For instance, in leptin-deficient ob/ob mice, a model of obesity

and hyperglycemia, daily administration of Ertiprotafib at 25 mg/kg for four days resulted in the

normalization of fasting blood glucose levels and a significant reduction in insulin levels.[7]

These promising preclinical findings provided a strong basis for advancing Ertiprotafib into

human clinical trials.

Clinical Development and Discontinuation
Ertiprotafib progressed to Phase II clinical trials for the treatment of type 2 diabetes.[4]

However, the clinical development program was ultimately terminated due to a combination of

insufficient clinical efficacy and the emergence of dose-limiting adverse effects in some

patients.[9][15] While specific quantitative data from these trials are not readily available in the

public domain, the outcomes suggest that the preclinical efficacy did not translate into a

favorable risk-benefit profile in the intended patient population. The multifaceted pharmacology

of Ertiprotafib, while intriguing, may have contributed to the observed adverse effects.

Conclusion
The story of Ertiprotafib's discovery and development is a compelling case study in modern

drug discovery. It highlights the evolution of our understanding of a drug candidate's

mechanism of action, from a single-target hypothesis to the realization of a complex, multi-

target engagement. The discovery of its unique, aggregation-based inhibition of PTP1B

underscores the importance of detailed mechanistic studies. While Ertiprotafib did not achieve

clinical success, the knowledge gained from its development journey provides valuable lessons

for the design and development of future therapies for type 2 diabetes and other metabolic

disorders. The intricate interplay of its effects on PTP1B, PPARs, and IKKβ serves as a

reminder of the challenges and opportunities inherent in targeting complex, interconnected

signaling networks.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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